molecular formula C18H14FNO2S B284211 N-(1,2-dihydro-5-acenaphthylenyl)-4-fluorobenzenesulfonamide

N-(1,2-dihydro-5-acenaphthylenyl)-4-fluorobenzenesulfonamide

Cat. No. B284211
M. Wt: 327.4 g/mol
InChI Key: HVYCNQRICXLIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dihydro-5-acenaphthylenyl)-4-fluorobenzenesulfonamide, also known as DASB, is a chemical compound that is widely used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as a radioligand to study the serotonin transporter in the central nervous system. The purpose of

Mechanism of Action

N-(1,2-dihydro-5-acenaphthylenyl)-4-fluorobenzenesulfonamide selectively binds to the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. By binding to the transporter, N-(1,2-dihydro-5-acenaphthylenyl)-4-fluorobenzenesulfonamide prevents the reuptake of serotonin, leading to an increase in serotonin levels in the synaptic cleft. This increase in serotonin levels is thought to be responsible for the antidepressant effects of SSRIs.
Biochemical and Physiological Effects
N-(1,2-dihydro-5-acenaphthylenyl)-4-fluorobenzenesulfonamide has been shown to increase serotonin levels in the brain, leading to a variety of biochemical and physiological effects. These effects include an improvement in mood, a decrease in anxiety, and an increase in social behavior. N-(1,2-dihydro-5-acenaphthylenyl)-4-fluorobenzenesulfonamide has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,2-dihydro-5-acenaphthylenyl)-4-fluorobenzenesulfonamide in lab experiments is its selectivity for the serotonin transporter. This allows researchers to specifically study the role of the serotonin transporter in various psychiatric disorders. However, one limitation of using N-(1,2-dihydro-5-acenaphthylenyl)-4-fluorobenzenesulfonamide is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several potential future directions for the use of N-(1,2-dihydro-5-acenaphthylenyl)-4-fluorobenzenesulfonamide in scientific research. One area of interest is the role of the serotonin transporter in the development of psychiatric disorders in children and adolescents. Another area of interest is the use of N-(1,2-dihydro-5-acenaphthylenyl)-4-fluorobenzenesulfonamide in combination with other radioligands to study the interaction between the serotonin transporter and other neurotransmitter systems. Additionally, there is potential for the development of new compounds that are more selective and have higher yields than N-(1,2-dihydro-5-acenaphthylenyl)-4-fluorobenzenesulfonamide.
Conclusion
In conclusion, N-(1,2-dihydro-5-acenaphthylenyl)-4-fluorobenzenesulfonamide, or N-(1,2-dihydro-5-acenaphthylenyl)-4-fluorobenzenesulfonamide, is a chemical compound that is widely used in scientific research. Its selective binding to the serotonin transporter makes it a valuable tool for studying the role of the serotonin transporter in various psychiatric disorders. While there are limitations to its use, there are also several potential future directions for the use of N-(1,2-dihydro-5-acenaphthylenyl)-4-fluorobenzenesulfonamide in scientific research.

Synthesis Methods

The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-4-fluorobenzenesulfonamide involves the reaction of 1,2-dihydroacenaphthylene with 4-fluorobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of N-(1,2-dihydro-5-acenaphthylenyl)-4-fluorobenzenesulfonamide is typically around 30-40%.

Scientific Research Applications

N-(1,2-dihydro-5-acenaphthylenyl)-4-fluorobenzenesulfonamide is commonly used as a radioligand to study the serotonin transporter in the central nervous system. It is used in positron emission tomography (PET) imaging studies to visualize and quantify the density and distribution of the serotonin transporter in the brain. N-(1,2-dihydro-5-acenaphthylenyl)-4-fluorobenzenesulfonamide has been used to study a variety of psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder.

properties

Molecular Formula

C18H14FNO2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C18H14FNO2S/c19-14-7-9-15(10-8-14)23(21,22)20-17-11-6-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11,20H,4-5H2

InChI Key

HVYCNQRICXLIGH-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C(C=CC1=C23)NS(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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